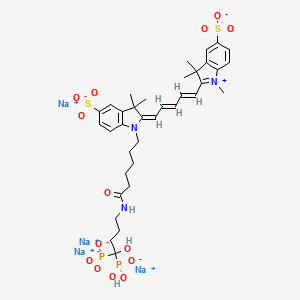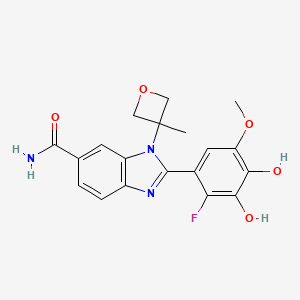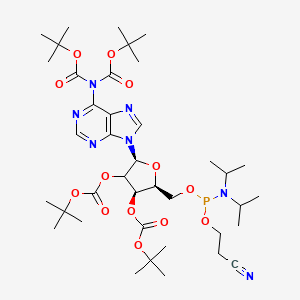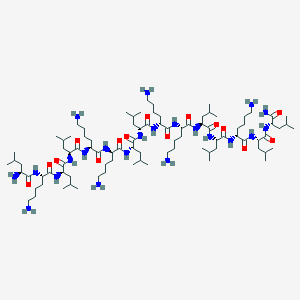
Cy5-ALN
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cy5-ALN, also known as Alendronate-Cy5, is a fluorescently labeled bisphosphonate probe. It is a conjugate of the near-infrared fluorescent dye Cy5.5 and alendronate, a bisphosphonate that targets bone. This compound is primarily used in scientific research for imaging and targeting bone tissues, particularly in the context of bone-related diseases and cancer metastasis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cy5-ALN involves the conjugation of Cy5.5 dye to alendronate. The process typically includes the following steps:
Activation of Cy5.5 Dye: The Cy5.5 dye is activated using a suitable coupling agent such as N-hydroxysuccinimide (NHS) to form an NHS ester.
Conjugation with Alendronate: The activated Cy5.5 dye is then reacted with alendronate under controlled conditions to form the this compound conjugate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of Cy5.5 dye and its activation.
Conjugation: Large-scale conjugation of activated Cy5.5 with alendronate.
Purification: The product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Cy5-ALN primarily undergoes the following types of reactions:
Substitution Reactions: The conjugation process itself is a substitution reaction where the NHS ester of Cy5.5 reacts with the amine group of alendronate.
Binding Reactions: This compound binds to hydroxyapatite, the mineral component of bone, through interactions between the bisphosphonate groups and calcium ions in hydroxyapatite.
Common Reagents and Conditions
N-Hydroxysuccinimide (NHS): Used for activation of Cy5.5 dye.
Aqueous Buffers: Used to maintain the pH during the conjugation reaction.
Hydroxyapatite: Used in binding studies to evaluate the bone-targeting efficiency of this compound.
Major Products Formed
The major product formed from the conjugation reaction is this compound. In binding studies, the major product is the this compound-hydroxyapatite complex .
Scientific Research Applications
Cy5-ALN has a wide range of applications in scientific research, including:
Biomedical Imaging: Used for imaging bone tissues and studying bone-related diseases such as osteoporosis and bone metastasis in cancer.
Targeted Drug Delivery: Utilized as a probe to study the targeted delivery of drugs to bone tissues.
Diagnostic Applications: Employed in diagnostic assays to detect bone abnormalities and monitor the progression of bone diseases.
Research in Bone Biology: Used to study the interactions between bone cells and the extracellular matrix.
Mechanism of Action
Cy5-ALN exerts its effects through the following mechanisms:
Bone Targeting: The bisphosphonate group of alendronate binds to hydroxyapatite in bone, allowing the compound to specifically target bone tissues.
Fluorescence Imaging: The Cy5.5 dye emits near-infrared fluorescence, enabling the visualization of bone tissues in vivo.
Cellular Binding: this compound binds to mineralized bone matrix and osteoblasts, facilitating the study of bone formation and remodeling.
Comparison with Similar Compounds
Similar Compounds
Cy3-ALN: A similar compound where Cy3 dye is conjugated to alendronate. It emits fluorescence in the visible spectrum.
Cy7-ALN: Another similar compound with Cy7 dye conjugated to alendronate, emitting fluorescence in the near-infrared spectrum.
Uniqueness of Cy5-ALN
Near-Infrared Fluorescence: this compound emits fluorescence in the near-infrared region, which allows for deeper tissue penetration and reduced background fluorescence compared to visible light-emitting dyes.
High Binding Affinity: this compound has a high binding affinity for hydroxyapatite, making it highly effective for bone-targeting applications.
Properties
Molecular Formula |
C36H45N3Na4O14P2S2 |
|---|---|
Molecular Weight |
961.8 g/mol |
IUPAC Name |
tetrasodium;(2E)-1-[6-[[4-hydroxy-4-[hydroxy(oxido)phosphoryl]-4-phosphonatobutyl]amino]-6-oxohexyl]-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate |
InChI |
InChI=1S/C36H49N3O14P2S2.4Na/c1-34(2)27-23-25(56(48,49)50)16-18-29(27)38(5)31(34)13-8-6-9-14-32-35(3,4)28-24-26(57(51,52)53)17-19-30(28)39(32)22-11-7-10-15-33(40)37-21-12-20-36(41,54(42,43)44)55(45,46)47;;;;/h6,8-9,13-14,16-19,23-24,41H,7,10-12,15,20-22H2,1-5H3,(H6-,37,40,42,43,44,45,46,47,48,49,50,51,52,53);;;;/q;4*+1/p-4 |
InChI Key |
JBMWQJCZZHRUJN-UHFFFAOYSA-J |
Isomeric SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)NCCCC(O)(P(=O)(O)[O-])P(=O)([O-])[O-])C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)NCCCC(O)(P(=O)(O)[O-])P(=O)([O-])[O-])C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-N-[(2S)-1-[[(2S,3S)-1-[[(2R)-1-[[(2S)-1-[benzyl(methyl)amino]-4-methoxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylbutan-2-yl]amino]-3-hydroxy-3-methyl-1-oxobutan-2-yl]-2-fluoro-4,4-dimethylpentanamide](/img/structure/B12369920.png)
![(2R)-3,3,3-trifluoro-2-methoxy-1-[(11R)-11-(2-methoxyphenyl)-3,9-diazaspiro[5.5]undecan-3-yl]-2-phenylpropan-1-one](/img/structure/B12369927.png)


![sodium;2-amino-2-(hydroxymethyl)propane-1,3-diol;[(2S)-1,4-bis[[2-(4-chloro-3-fluorophenoxy)acetyl]amino]-2-bicyclo[2.2.2]octanyl]oxymethyl hydrogen phosphate](/img/structure/B12369946.png)
![3-[[2-[3-(3,4-Dimethylphenyl)sulfanyl-4-hydroxybenzoyl]-1,3-dihydroisoindol-5-yl]oxy]propyl-trimethylazanium;2,2,2-trifluoroacetate](/img/structure/B12369955.png)
![[(2R,3S,4S,5R,6S)-6-[(2R,3R,4S,5S,6R)-2-[[(3S,4R,4aR,6aR,6bS,8R,8aS,14aR,14bS)-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-3,5-dihydroxy-6-methyloxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B12369956.png)
![1-[[1-[(3-Chlorophenyl)methyl]triazol-4-yl]methyl]-2,3-dioxoindole-5-carboxamide](/img/structure/B12369961.png)
![[(2R)-3-[2-(2-ethoxyethoxycarbonylamino)ethoxy-hydroxyphosphoryl]oxy-2-tetradecanoyloxypropyl] tetradecanoate](/img/structure/B12369968.png)
![disodium;[[(3aR,4R,6R,6aR)-4-(6-aminopurin-9-yl)-2-oxido-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-6-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12369971.png)
![2-methyl-N-(2-methylphenyl)-3-oxo-1,4-dihydropyrido[1,2-a]pyrazin-5-ium-1-carboxamide;iodide](/img/structure/B12369977.png)
![azanium;[(2R,4S,5R)-5-(3-carbamoyl-5-fluoro-2-oxopyrazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B12369986.png)


